molecular formula C21H22O6 B10846692 alpha-Methylcubebin

alpha-Methylcubebin

Cat. No.: B10846692
M. Wt: 370.4 g/mol
InChI Key: UUUXPUGZNDRYSV-GCKMJXCFSA-N
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Description

Alpha-methylcubebin is a lignan compound isolated from the leaves of the plant Vitex trifolia. It is known for its potential therapeutic properties, particularly in the treatment of metabolic disorders such as type 2 diabetes. The compound has shown significant biological activity, including the promotion of adipogenesis and inhibition of certain kinase pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-methylcubebin can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The synthesis typically involves the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from Vitex trifolia. The extraction process includes solvent extraction, chromatography, and crystallization to isolate and purify the compound. Advanced techniques such as supercritical fluid extraction may also be employed to enhance the efficiency and yield of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Alpha-methylcubebin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Alpha-methylcubebin has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying lignan synthesis and reactivity.

    Biology: It is investigated for its role in cellular processes such as adipogenesis and kinase inhibition.

    Medicine: this compound shows potential as a therapeutic agent for metabolic disorders, particularly type 2 diabetes, due to its ability to modulate adipogenesis and kinase pathways.

    Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.

Mechanism of Action

Alpha-methylcubebin exerts its effects primarily through the modulation of specific molecular targets and pathways. It acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). This mechanism is similar to that of certain antidiabetic drugs, although this compound does not promote the migration of glucose transporter type 4 (GLUT4) to the cell membrane .

Comparison with Similar Compounds

    Cubebin: Another lignan isolated from Vitex trifolia, with similar biological activities but distinct structural differences.

    Hinokinin: A related lignan with comparable therapeutic properties but different molecular targets and pathways.

Uniqueness: Alpha-methylcubebin is unique in its specific modulation of PPARγ and inhibition of ERK1/2 and p38 MAPK phosphorylation. Unlike other similar compounds, it does not promote GLUT4 migration, making it a distinct candidate for therapeutic applications in metabolic disorders .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-[[(2R,3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-2-methoxyoxolan-3-yl]methyl]-1,3-benzodioxole

InChI

InChI=1S/C21H22O6/c1-22-21-16(7-14-3-5-18-20(9-14)27-12-25-18)15(10-23-21)6-13-2-4-17-19(8-13)26-11-24-17/h2-5,8-9,15-16,21H,6-7,10-12H2,1H3/t15-,16+,21+/m0/s1

InChI Key

UUUXPUGZNDRYSV-GCKMJXCFSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](CO1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1C(C(CO1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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